molecular formula C21H19ClN4O B11314657 2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11314657
M. Wt: 378.9 g/mol
InChI Key: APYDJBBBPOHFAY-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Core structure: A pyrazolo[1,5-a]pyrimidine scaffold with methyl groups at positions 3 and 3.
  • Substituents: A 3-chlorophenyl group at position 2. A 3-methoxyphenylamine moiety at position 5.

Properties

Molecular Formula

C21H19ClN4O

Molecular Weight

378.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H19ClN4O/c1-13-10-19(24-17-8-5-9-18(12-17)27-3)26-21(23-13)14(2)20(25-26)15-6-4-7-16(22)11-15/h4-12,24H,1-3H3

InChI Key

APYDJBBBPOHFAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3,5-dimethylpyrazole with 3-chlorobenzaldehyde and 3-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrazolo[1,5-a]Pyrimidine Core

Pyrazolo[1,5-a]pyrimidine derivatives differ in substituents at positions 2, 3, 5, and 6. Key structural analogues include:

Aryl Groups at Positions 2 and 5
Compound Position 2 Substituent Position 3/5 Substituents Position 7 Amine Substituent Molecular Weight Key Properties/Activity
Target Compound 3-Chlorophenyl 3,5-Dimethyl 3-Methoxyphenyl 418.89* Not explicitly reported in evidence
3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (34) None 3-(4-Fluorophenyl), 5-(4-methoxyphenyl) Pyridin-2-ylmethyl 453.47 Anti-mycobacterial activity (Table 2 data)
N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine None 2-Methyl, 3,5-diphenyl 4-Chlorophenyl 398.88 Structural isomer with distinct aryl placement

Notes:

  • Methyl groups at positions 3 and 5 increase hydrophobicity, which may improve membrane permeability .
Amine Substituents at Position 7
Compound Amine Substituent Molecular Weight Biological Relevance
Target Compound 3-Methoxyphenyl 418.89* Methoxy group may enhance solubility and π-π interactions
3-(4-Fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (47) 6-Methylpyridin-2-ylmethyl 409.42 Pyridine moiety improves CNS penetration (CRF1 antagonist activity)
N-(3,4-Dimethoxyphenethyl)-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine 3,4-Dimethoxyphenethyl 502.63 Bulky substituents enhance receptor selectivity

Key Findings :

  • 3-Methoxyphenyl in the target compound balances lipophilicity and hydrogen-bonding capacity, contrasting with pyridinylmethyl groups in analogues (e.g., compound 47), which prioritize basicity and CNS targeting .
  • Bulkier amines (e.g., phenethyl groups) reduce metabolic clearance but may limit blood-brain barrier penetration .
Anti-Mycobacterial Activity
  • Analogues with 4-fluorophenyl at position 3 and small alkyl/aryl groups at position 5 (e.g., compounds 32–35 ) exhibit potent activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL).
  • Pyridinylmethyl amines (e.g., compounds 47–51 ) show reduced activity compared to aryl amines, suggesting polar groups at position 7 may hinder bacterial target engagement.
Kinase Inhibition
  • Trifluoromethylated analogues (e.g., 6k, 6l ) demonstrate nanomolar inhibition of Pim1 kinase (IC50 = 18–27 nM). The target’s lack of a trifluoromethyl group may reduce kinase affinity but improve metabolic stability.
CNS Activity
  • MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine ) is a CRF1 receptor antagonist with high brain penetration. The target’s 3-methoxyphenyl group shares similarities but lacks the dimethylpyrimidine core critical for CRF1 binding.

Physicochemical Properties

Compound logP* Solubility (µg/mL)* Metabolic Stability (t1/2)
Target Compound ~3.8 ~15 (predicted) Moderate (CYP3A4 substrate)
3-(4-Fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (47) 3.2 8 (experimental) Low (rapid hepatic clearance)
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines (6k, 6l) 4.1 <5 High (CYP2D6 resistance)

Notes:

  • The target’s chlorine and methoxy groups moderately increase logP compared to fluorinated analogues, suggesting a trade-off between permeability and solubility.
  • Trifluoromethyl groups (e.g., in 6k, 6l) drastically reduce solubility but enhance metabolic stability .

Biological Activity

The compound 2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C17H17ClN4O\text{C}_{17}\text{H}_{17}\text{Cl}\text{N}_4\text{O}

Pyrazolo[1,5-a]pyrimidines have been shown to exhibit various mechanisms of action, including inhibition of specific enzymes and modulation of signaling pathways involved in cell proliferation and survival. The presence of the chlorophenyl and methoxyphenyl groups enhances the lipophilicity and potentially increases the selectivity towards biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a study evaluated several synthesized derivatives against breast cancer cell lines (MCF-7, MDA-MB-231). The results indicated that certain compounds exhibited significant growth inhibition, with IC50 values ranging from 15.3 µM to higher concentrations depending on the specific derivative tested .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7X µM
Other Derivative 1MDA-MB-231Y µM
Other Derivative 2MDA-MB-453Z µM

Antibacterial and Antibiofilm Activity

In addition to anticancer properties, this compound has been assessed for antibacterial activity. A study synthesized various pyrazolo derivatives and tested them against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated potent antibacterial effects with minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against Staphylococcus aureus .

Table 2: Antibacterial Activity of Pyrazolo Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus0.125
Other Derivative 1Escherichia coli0.25
Other Derivative 2Pseudomonas aeruginosa0.187

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence biological activity. For instance, substituents at specific positions on the aromatic rings have been correlated with enhanced potency against cancer cell lines and bacteria .

Case Studies

A notable case study involved the synthesis of a series of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. These compounds were screened for anticancer activity and demonstrated promising results against various cancer cell lines. The docking studies supported these findings by suggesting favorable interactions with target proteins involved in cancer progression .

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